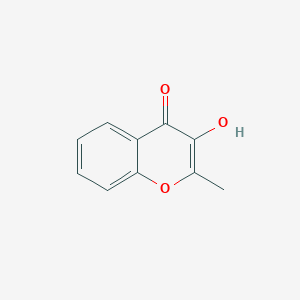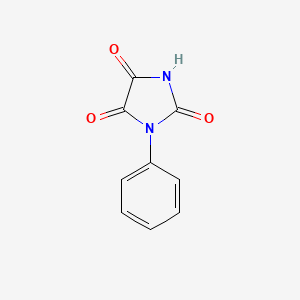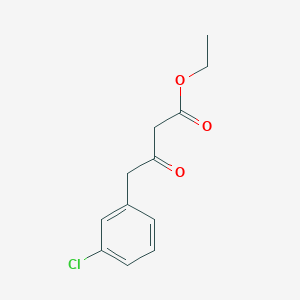
Dimethyl 9h-carbazole-3,6-dicarboxylate
説明
Dimethyl 9H-carbazole-3,6-dicarboxylate is a chemical compound with the molecular formula C₁₆H₁₃NO₄ . Its average mass is approximately 283.279 Da . This compound belongs to the carbazole family and is characterized by its fused aromatic ring system. The structure consists of a carbazole core with two carboxylate groups attached at positions 3 and 6. The dimethyl ester functionality further enhances its chemical properties .
Synthesis Analysis
The synthesis of Dimethyl 9H-carbazole-3,6-dicarboxylate involves several methods, including cyclization reactions and esterification. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. One notable approach is the condensation of 9H-carbazole-3,6-dicarboxylic acid with methanol in the presence of suitable catalysts. Detailed studies on reaction conditions, reagents, and optimization are essential for efficient synthesis .
Molecular Structure Analysis
The molecular structure of Dimethyl 9H-carbazole-3,6-dicarboxylate reveals its planar, π-conjugated system. The carbazole core provides aromatic stability, while the ester groups contribute to solubility and reactivity. The nitrogen atom in the carbazole ring can participate in hydrogen bonding or coordination interactions. X-ray crystallography and spectroscopic techniques (such as NMR and IR) have been instrumental in elucidating its precise geometry and bond angles .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Optoelectronic Properties Carbazole derivatives exhibit significant optoelectronic properties. Iraqi, Pickup, and Yi (2006) explored the effects of methyl substitution on the physical properties of poly(9-alkyl-9H-carbazole-2,7-diyl)s, finding that these materials emit in the blue part of the electromagnetic spectrum and possess wide-band-gap polymers, which is crucial for their application in optoelectronics (Iraqi, Pickup, & Yi, 2006).
Medicinal Chemistry and Antitumor Activity In medicinal chemistry, derivatives of 9H-carbazole, such as dimethyl 9H-carbazole-3,6-dicarboxylate, have been investigated for their antitumor activities. For instance, Jasztold-Howorko et al. (1994) synthesized a series of olivacine derivatives from carbazole and found that they displayed high cytotoxicity for certain cancer cells, indicating their potential in cancer therapy (Jasztold-Howorko et al., 1994).
Polymer Synthesis In polymer chemistry, the versatility of carbazole derivatives, including dimethyl 9H-carbazole-3,6-dicarboxylate, is evident in the synthesis of novel polymers. Yi, Xi, Wang, Su, and Gao (2013) synthesized Zn(II) metal-organic frameworks using 9H-carbazole-2,7-dicarboxylic acid, demonstrating the adaptability of these compounds in creating materials with diverse structural and functional properties (Yi, Xi, Wang, Su, & Gao, 2013).
作用機序
Dimethyl 9H-carbazole-3,6-dicarboxylate’s mechanism of action depends on its specific application. As a potential ligand, it could coordinate with metal ions, influencing catalytic processes or electronic properties. Further studies are needed to explore its interactions with biological targets or materials .
特性
IUPAC Name |
dimethyl 9H-carbazole-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)9-3-5-13-11(7-9)12-8-10(16(19)21-2)4-6-14(12)17-13/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIMLJKNXDMHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284789 | |
| Record name | dimethyl 9h-carbazole-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22404-78-0 | |
| Record name | NSC39034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 9h-carbazole-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4S,7R,7aS)-2,2-Dimethyltetrahydro-2H-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B3049799.png)



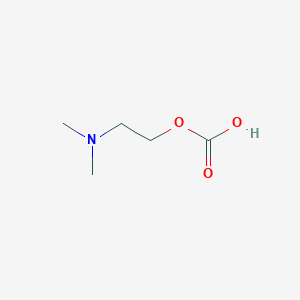
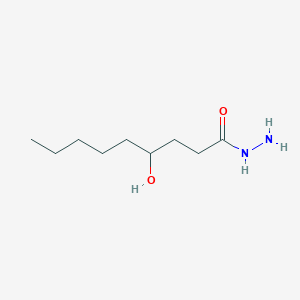
![[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate](/img/structure/B3049810.png)
